molecular formula C13H8Cl2O3 B2963924 (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 329795-33-7

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2963924
CAS No.: 329795-33-7
M. Wt: 283.1
InChI Key: CDNQAQFKBPGCFX-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.1. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research on structurally related furan derivatives has revealed their potential as highly potent antioxidant agents. For instance, a series of chalcone derivatives, which share a similar furan moiety, were synthesized and demonstrated significant in vitro antioxidant activity. These compounds were evaluated through molecular docking, ADMET, QSAR, and bioactivity studies, showing good correlations with in vitro antioxidant results, highlighting their potential in scientific research for the development of new antioxidant compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).

Biomass-Derived Polymers

Another significant application of furan derivatives in scientific research is their use in creating biomass-derived polymers. Furan-2,5-dicarboxylic acid (FDCA), a compound structurally related to the queried chemical, has been highlighted as a highly attractive substitute for petroleum-derived polyethylene terephthalate (PET). This research emphasizes the development of environmentally friendly polymers from renewable resources, showcasing a scalable carboxylation route to FDCA, which could be a sustainable alternative to traditional petrochemical sources (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Molecular Docking and Antibacterial Activity

The synthesis of novel pyrazole derivatives, including furan compounds, has been explored for their potential antibacterial activity. These compounds have been assessed through molecular docking studies, revealing their interactions with bacterial proteins, suggesting their potential use in developing new antibacterial agents. This highlights the importance of furan derivatives in researching novel therapeutic options (Khumar, Ezhilarasi, & Prabha, 2018).

Antitubercular Agents

Furan derivatives have also been investigated for their antitubercular properties. A series of compounds synthesizing from (2E)-3-[5-(m,p-dichlorophenyl)furan-2-yl]-1-arylprop-2-en-1-one demonstrated promising antibacterial, antifungal, and specifically antitubercular activity. This research opens pathways for furan derivatives to be considered in the development of treatments for tuberculosis, highlighting their versatile potential in medical and pharmaceutical research (Bhoot, Khunt, & Parekh, 2011).

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNQAQFKBPGCFX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.